Dibutyldifluorostannane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
dibutyl(difluoro)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2FH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLYKVGGKZYRRQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052223 | |
| Record name | Dibutyl(difluoro)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-25-7 | |
| Record name | Dibutyltin difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyldifluorotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dibutyldifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl(difluoro)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyldifluorostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Evolution of Organotin Chemistry: Historical Context and Significance
The study of organotin chemistry, which focuses on chemical compounds containing tin-carbon bonds, dates back to the mid-19th century. wikipedia.org In 1849, Edward Frankland reported the synthesis of diethyltin (B15495199) diiodide, which is recognized as the first organotin compound. wikipedia.orglupinepublishers.comrdd.edu.iq Shortly after, in 1852, Lowich's work on the reaction of alkyl halides with a tin-sodium alloy further established the foundations of this chemical sub-discipline. lupinepublishers.comrdd.edu.iqlupinepublishers.com
The field experienced significant growth in the early 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.orgnumberanalytics.com By 1935, hundreds of publications on organotin chemistry had been published. lupinepublishers.com A major resurgence in interest occurred in the mid-20th century with the discovery of practical industrial applications for organotin compounds. lupinepublishers.com Researchers like van der Kerk and his colleagues played a pivotal role in developing their use as stabilizers for polyvinyl chloride (PVC), agricultural biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com The first commercially successful stabilizers included dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.com
Organotin compounds are typically synthesized on an industrial scale through the alkylation of tin tetrachloride (SnCl4) with organometallic reagents such as organo-magnesium (Grignard) or organo-aluminum compounds. lupinepublishers.com The versatility of tin allows it to form compounds in multiple oxidation states, primarily +2 and +4, and to coordinate with five or even six atoms, a phenomenon known as hypercoordination. wikipedia.orgnumberanalytics.com This chemical flexibility has made organotin compounds indispensable in various sectors. numberanalytics.com
Position of Dibutyldifluorostannane Within Organofluorine and Organotin Chemistry
Dibutyldifluorostannane (C8H18F2Sn) occupies a unique position at the intersection of organotin and organofluorine chemistry. As an organotin compound, it features two butyl groups covalently bonded to a central tin atom, a defining characteristic of this class of molecules. wikipedia.org Its synthesis often starts from other organotin halides, such as dibutyldichlorostannane, through a halogen exchange reaction. thieme-connect.dethieme-connect.de
Simultaneously, the presence of two fluorine atoms directly attached to the tin center places it within the domain of organofluorine chemistry. This dual nature imparts a specific set of properties and reactivity. The production of this compound can be achieved by reacting a dibutyltin (B87310) halide with hydrogen fluoride (B91410) or a hydrofluoride salt in an organic solvent. Unlike many inorganic salts, it is soluble in non-polar organic solvents like benzene (B151609) and petroleum ether but is insoluble in water. The compound is sensitive to moisture and can decompose to form tin fluoride.
The structure of organotin halides can lead to hypercoordinated structures, with the tin atom extending its coordination number beyond the typical four. wikipedia.orglupinepublishers.com This capability is influenced by the electronegativity of the substituents, making the fluorine atoms in this compound significant to its structural and reactive properties. wikipedia.org
Current Research Trajectories and Academic Importance of Dibutyldifluorostannane
Halogen Exchange Routes to this compound
Halogen exchange is a common and effective method for the preparation of organotin fluorides. This approach involves the substitution of a halide or another functional group on a dibutyltin moiety with fluoride (B91410) ions.
Preparation from Dibutyltin Halides using Hydrogen Fluoride
A primary route to this compound involves the reaction of dibutyltin halides, such as dibutyltin dichloride, with hydrogen fluoride. google.com This reaction can be conducted in aqueous or organic solutions, or even with gaseous hydrogen fluoride. google.com For instance, reacting dibutyltin dichloride with aqueous hydrofluoric acid is a known method for producing dimethyltin (B1205294) difluoride, a related compound. google.com Similarly, the reaction of dibutyltin diacetate with hydrogen fluoride, often in stoichiometric proportions, yields this compound as a powder. google.com The reaction is typically carried out at ambient temperatures and is accompanied by fuming as water and acetate (B1210297) are displaced. google.com
Another variation involves the use of dibutyltin oxide, which upon reaction with aqueous hydrofluoric acid, forms the corresponding difluoride. google.com This highlights the versatility of using different dibutyltin precursors for the synthesis.
Alternative Halogenation Reagents and Their Efficacy
Beyond hydrogen fluoride, other fluorinating agents can be employed for the synthesis of organotin fluorides. These reagents are often categorized as nucleophilic or electrophilic. Nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as reagents like diethylaminosulfur trifluoride (DAST). mdpi.comalfa-chemistry.com While cost-effective, inorganic fluorides often suffer from low solubility in organic solvents, which can be mitigated by using phase-transfer catalysts. mdpi.comeurekalert.org
Direct Synthesis Approaches for Organotin Compounds Applicable to this compound
Direct synthesis methods involve the reaction of metallic tin with alkyl halides to form organotin halides. thieme-connect.derjpbcs.com This approach is historically significant, with Frankland's first synthesis of an organotin compound in 1849 using this method. thieme-connect.de
Metal-Mediated Reactions in Organotin Synthesis
The direct reaction of alkyl halides with metallic tin can be facilitated by the presence of other metals. thieme-connect.de For instance, the synthesis of dibutyltin diiodide has been investigated by reacting butyl iodide with tin, where the presence of metals like lithium was found to be highly effective. researchgate.net The use of magnesium in conjunction with tin and an alcohol like butanol has also been shown to be beneficial. thieme-connect.de It is suggested that an alkoxymagnesium halide may act as the catalytic species in this process. thieme-connect.de
| Metal/Additive | Reactants | Product | Yield | Reference |
| Zinc, Butanol | Tin, Butyl Iodide | Dibutyltin Diiodide | 84% | thieme-connect.de |
| Lithium | Tin, Butyl Iodide | Dibutyltin Diiodide | High Yields | researchgate.net |
| Magnesium, Butanol | Tin, Iodobutane | Dibutyltin Diiodide | Not specified | thieme-connect.de |
Influence of Catalysts and Additives in Direct Synthesis
Catalysts and additives play a crucial role in improving the efficiency and selectivity of direct organotin synthesis. thieme-connect.de Various catalysts, including tertiary amines, quaternary ammonium (B1175870) salts, and metal salts, have been shown to promote the reaction between tin and alkyl halides. thieme-connect.degoogle.com For example, organic ammonium halides or a mixture of an organic base and an iodine compound can be used to prepare dialkyltin chlorides in good yields. researchgate.net The choice and amount of catalyst can influence the distribution of products, such as the ratio of dialkyltin dichlorides to trialkyltin chlorides. thieme-connect.deresearchgate.net
The reaction can also be enhanced by using polar solvents like alcohols, esters, or amines. google.com For instance, the reaction of benzyl (B1604629) halides with wetted tin in refluxing toluene (B28343) provides a direct route to dibenzyltin dihalides. thieme-connect.de
| Catalyst System | Reactants | Major Product(s) | Reference |
| Organic Ammonium Halides / Organic Base + Iodine | Alkyl Chloride, Tin | Dialkyltin and Trialkyltin Chlorides | researchgate.net |
| Crown Ether + Potassium Iodide | Alkyl Halide, Tin | Dialkyltin Dihalide | researchgate.net |
| Phosphonium Iodide | Alkyl Chloride, Tin | Dialkyltin Dichloride | google.com |
| Cuprous Iodide in HMPA | Organic Halide, Tin | Diorganotin Dihalide Complexes | researchgate.net |
Cleavage Reactions of Organotin Species Yielding this compound Precursors
Cleavage of carbon-tin bonds in tetraorganotins is another important route to obtaining organotin halides, which are precursors to this compound. thieme-connect.degelest.com These reactions can be effected by halogens, hydrogen halides, or tin(IV) halides. thieme-connect.degelest.com
The redistribution reaction, also known as comproportionation, between a tetraorganotin (R₄Sn) and a tin(IV) halide (SnX₄) is a key method for controlling the degree of alkylation on the tin atom. thieme-connect.degelest.com By adjusting the stoichiometry of the reactants, one can selectively produce triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), or monoorganotin trihalides (RSnX₃). gelest.com For example, reacting tetrabutyltin (B32133) with tin tetrachloride can yield dibutyltin dichloride, a direct precursor for this compound. These redistribution reactions are often facilitated by heat and sometimes a Lewis acid catalyst. gelest.com
Novel Synthetic Pathways for this compound Derivatives
Traditional synthesis of this compound often involves the reaction of a dibutyltin halide with hydrogen fluoride or a hydrofluoride salt. However, the quest for more efficient and versatile methods has led to the exploration of novel synthetic routes for its derivatives. These new pathways often focus on creating more complex molecules with tailored properties for specific applications, such as in materials science and medicinal chemistry.
One innovative approach involves the use of organotin precursors in metal-catalyzed cross-coupling reactions. For instance, organotin compounds can be key intermediates in the synthesis of fluorinated cyclic tyrosine analogs. mdpi.com In these methods, an organotin derivative is first synthesized and then subjected to fluorination using specialized reagents. A notable example is the silver-catalyzed electrophilic aromatic fluorination of organotin compounds with reagents like F-TEDA-PF6. mdpi.com This allows for the regioselective introduction of a fluorine atom. Furthermore, copper-mediated nucleophilic aromatic radiofluorination of organotin intermediates with [¹⁸F]F⁻ offers a pathway to radiolabeled derivatives, which are valuable in medical imaging. mdpi.com
Another area of development is the synthesis of luminescent organotin Schiff base derivatives. researchgate.net These compounds have gained attention for their potential in optoelectronic devices. The synthesis is often rapid, exhibits high atom economy, and results in compounds where the tin atom's coordination environment influences the material's optical properties. researchgate.net The general strategy involves the reaction of an organotin oxide, such as diphenyltin(IV) oxide, with Schiff base ligands, leading to pentacoordinated tin centers with distorted trigonal bipyramidal geometry. researchgate.net
The development of computational tools for retrosynthesis is also influencing the design of novel synthetic pathways. kaist.ac.krnih.gov These methods can predict promising reaction sequences for producing desired chemical structures, including complex organotin derivatives, by analyzing structural changes and reaction mechanisms. kaist.ac.kr
A summary of novel synthetic approaches for organotin fluoride derivatives is presented below:
| Synthetic Approach | Key Reagents/Catalysts | Product Type | Key Features |
| Metal-Catalyzed Electrophilic Fluorination | Organotin precursors, Silver(I) oxide, F-TEDA-PF6 | Fluorinated aromatic compounds | Regioselective fluorination |
| Copper-Mediated Nucleophilic Radiofluorination | Organotin intermediates, [¹⁸F]F⁻, Copper triflate complex | ¹⁸F-Radiolabeled compounds | Access to radiotracers for PET imaging |
| Schiff Base Condensation | Organotin oxides (e.g., diphenyltin(IV) oxide), Schiff base ligands | Luminescent organotin complexes | Tunable optical and optoelectronic properties |
This table provides a generalized overview of novel synthetic strategies for derivatives related to this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organotin compounds to mitigate environmental impact and enhance safety. numberanalytics.comdovepress.com This involves developing methods that are more atom-economical, use less hazardous reagents, and reduce waste generation. numberanalytics.comrsc.org
A key focus in the green synthesis of organotin fluorides is the replacement of hazardous fluorinating agents. acsgcipr.org While traditional methods may use highly reactive and corrosive substances like hydrogen fluoride, modern approaches are exploring safer alternatives. acsgcipr.org The development of less toxic and easier-to-handle fluorinating agents is a significant step towards greener processes. numberanalytics.comacsgcipr.org
Ultrasound-assisted synthesis has emerged as a green technique for producing organotin compounds. chalmers.se This method can lead to shorter reaction times and high yields while potentially reducing energy consumption. chalmers.se For example, the synthesis of luminescent organotin compounds derived from amino acid Schiff bases has been successfully achieved using this technique. chalmers.se
Microwave irradiation is another energy-efficient method being employed for the synthesis of organotin compounds, including fluorescent bis-organotin derivatives. rsc.orgrsc.org This technique can accelerate reaction rates and often leads to cleaner products with higher yields compared to conventional heating methods.
Furthermore, the use of water as a solvent is a cornerstone of green chemistry. The synthesis of water-soluble organotin compounds represents a significant advancement, as it can reduce the reliance on volatile organic solvents. researchgate.net For instance, the reaction of specific organotin precursors with sodium or potassium fluoride in water has been reported to yield water-soluble organotin fluorides. researchgate.net
The development of catalytic C-H fluorination processes is another promising avenue for greening organotin chemistry. rsc.org These methods aim to directly replace a C-H bond with a fluorine atom, which would be highly atom-economical and generate minimal waste. rsc.org
Key green chemistry approaches in the synthesis of organotin compounds are summarized in the following table:
| Green Chemistry Approach | Method/Reagent | Advantages |
| Safer Reagents | Use of modern, less hazardous fluorinating agents | Reduced toxicity and handling risks |
| Energy Efficiency | Ultrasound-assisted synthesis, Microwave irradiation | Shorter reaction times, higher yields, lower energy consumption |
| Green Solvents | Use of water as a solvent | Reduced use of volatile organic compounds |
| Atom Economy | Catalytic C-H fluorination | Direct functionalization, minimal waste generation |
This table highlights key principles and methods being applied to make the synthesis of organotin compounds more environmentally friendly.
Reactivity in Reduction Processes
This compound, in combination with other reagents, demonstrates notable reactivity in chemical reduction processes. Its utility is particularly highlighted in the selective transformation of specific functional groups.
Selective 1,2-Reduction of α,β-Unsaturated Ketones Facilitated by this compound
The selective reduction of α,β-unsaturated ketones can yield two primary products: a 1,4-reduction product (a saturated ketone) or a 1,2-reduction product (an allylic alcohol). A combination of this compound and dibutyltin hydride in the presence of hexamethylphosphoric triamide (HMPA) has been utilized for the selective 1,2-reduction of α,β-unsaturated ketones. thieme-connect.de This process specifically reduces the carbonyl group (C=O) to a hydroxyl group (C-OH) while leaving the adjacent carbon-carbon double bond (C=C) intact.
This selectivity is significant in organic synthesis, where preserving the double bond is often crucial for subsequent transformations. The reaction system leverages the synergistic effect of the tin fluoride, the tin hydride, and the coordinating solvent to achieve this specific outcome. While many reagents favor the thermodynamically more stable 1,4-addition, this system provides a method for obtaining the kinetically favored allylic alcohol product. mdpi.comorganic-chemistry.orgorganic-chemistry.org
Table 1: Reduction of α,β-Unsaturated Ketones
| Entry | Substrate | Reagent System | Product Type |
| 1 | α,β-Unsaturated Ketone | Bu₂SnF₂ / Bu₂SnH₂ / HMPA | 1,2-Reduction (Allylic Alcohol) thieme-connect.de |
Stereoselective Reduction Reactions Mediated by this compound
The field of organotin chemistry includes many examples of stereoselective reactions, where the spatial arrangement of atoms in the product is controlled. nih.govmdpi.com For instance, reductions of substituted ketones can lead to different stereoisomers (diastereomers or enantiomers).
While the combination of this compound and dibutyltin hydride is effective for 1,2-reductions, specific and detailed studies focusing on its role in mediating high levels of stereoselectivity (e.g., producing a significant excess of one stereoisomer over another) are not extensively documented in the reviewed literature. The stereochemical outcome of such reductions would likely depend on factors like the substrate's structure and the precise nature of the reactive tin hydride species formed in situ. Conceptually, the coordination of the substrate to the tin center prior to hydride delivery is the key step where stereocontrol would be exerted. mdpi.comnih.gov
Mechanistic Pathways in this compound-Assisted Reductions
The reduction process involving this compound is not a direct reaction of the stannane (B1208499) with the ketone. Instead, it is part of a system that generates the active reducing agent. The proposed mechanistic pathway involves the in-situ formation of a reactive tin hydride species from the combination of this compound (Bu₂SnF₂) and dibutyltin hydride (Bu₂SnH₂). thieme-connect.de
The probable mechanism proceeds as follows:
Formation of the Active Reductant: this compound reacts with dibutyltin hydride in a redistribution reaction to form a mixed-halide tin hydride, likely dibutylfluorostannane hydride (Bu₂SnFH).
Activation by HMPA: Hexamethylphosphoric triamide (HMPA) coordinates to the tin atom of the active reductant. This coordination increases the Lewis acidity of the tin center and enhances the hydridic character of the Sn-H bond, making it a more potent and selective reducing agent.
Hydride Transfer: The activated tin hydride complex then delivers a hydride ion to the electrophilic carbon of the carbonyl group in the α,β-unsaturated ketone. This transfer likely occurs via a coordinated intermediate, leading to the selective 1,2-reduction. researchgate.net
This pathway is analogous to similar systems where mixed organotin halides are generated in situ to perform selective reductions. thieme-connect.de
Reactions with Organic Substrates Beyond Reduction
The reactivity of this compound extends beyond its role in reduction systems. It can also act as an effective additive or promoter in other types of organic transformations. One notable example is its use in Reformatsky-type reactions.
Specifically, this compound, in the presence of one equivalent of HMPA, has been shown to be an effective additive for the generation of organotin enolates from α-halo ketones and hexabutyldistannane. thieme-connect.de These tin enolates are powerful nucleophiles that can then react with electrophiles, such as aldehydes, in a diastereoselective manner. thieme-connect.de This application highlights the role of this compound as a Lewis acid capable of facilitating the formation of key reactive intermediates for carbon-carbon bond formation.
Table 2: this compound in Reformatsky-type Reactions
| Substrates | Reagents | Key Intermediate | Final Product |
| α-Halo Ketone, Aldehyde | Bu₂SnF₂, HMPA, (Bu₃Sn)₂ | Organotin Enolate | β-Hydroxy Ketone |
Role of Hexamethylphosphoric Triamide in this compound Reactivity
Hexamethylphosphoric triamide (HMPA) plays a crucial and often indispensable role in modulating the reactivity of this compound. thieme-connect.dertx.comrtx.com HMPA is a highly polar, aprotic solvent with a strong ability to coordinate to metal centers. iaeg.com
Its functions in this compound-mediated reactions include:
Lewis Base Coordination: HMPA acts as a strong Lewis base, donating a pair of electrons from its oxygen atom to the Lewis acidic tin center of this compound or its derived tin hydride. This forms a stable complex. thieme-connect.de
Enhanced Reactivity: The formation of an HMPA-stannane complex increases the polarity of the bonds to the tin atom. In the context of reductions, this makes the tin-hydride bond more labile and the hydride more available for transfer. In Reformatsky-type reactions, it facilitates the initial reaction with the α-halo ketone. thieme-connect.de
Stabilization of Intermediates: HMPA can stabilize charged or polar intermediates formed during the reaction, influencing the reaction pathway and selectivity.
The presence of HMPA is explicitly cited as a requirement for both the selective 1,2-reduction of unsaturated ketones and the generation of tin enolates, underscoring its critical role as a reactivity enhancer and controller. thieme-connect.de
Coordination Reactivity of this compound in Complex Formation
This compound, like other organotin halides, is a Lewis acid. libretexts.org The central tin atom is electron-deficient and can accept electron pairs from Lewis bases (ligands) to form coordination compounds or metal complexes. libretexts.orgmsu.edu
The coordination number of the tin atom in this compound is initially four (two butyl groups, two fluorine atoms). Upon reaction with a Lewis base such as HMPA, it can expand its coordination sphere to become five- or six-coordinate. thieme-connect.delibretexts.org
Formation of Adducts: With monodentate ligands like HMPA, this compound forms a 1:1 adduct, [Bu₂SnF₂(HMPA)], resulting in a five-coordinate tin center, likely with a trigonal bipyramidal geometry.
Complex Ions: In the presence of suitable anionic ligands, it can also form complex ions.
This ability to form complexes is fundamental to its reactivity. youtube.com The coordination of a ligand like HMPA alters the electronic properties and steric environment of the tin center, which in turn dictates its behavior in subsequent chemical reactions. epfl.chyoutube.com The study of these coordination complexes is essential for understanding the mechanistic underpinnings of the reactions it mediates. uni-wuerzburg.de
Stability and Decomposition Pathways of this compound under Controlled Conditions
The stability of this compound, like other organotin compounds, is influenced by various environmental factors, including heat, moisture, and light. Understanding its decomposition pathways under controlled conditions is crucial for its handling, storage, and application. While specific, in-depth research exclusively focused on the decomposition of this compound is not extensively documented in publicly available literature, general principles of organotin chemistry and data from related compounds provide significant insights into its likely behavior.
Under thermal stress, dialkyltin difluorides, the class of compounds to which this compound belongs, are known to decompose. Differential thermal analysis (DTA) of dialkyltin difluorides typically reveals an exothermic decomposition peak at approximately 350°C. google.com This indicates that while relatively stable at ambient temperatures, the compound will break down upon significant heating. The decomposition is an irreversible process that leads to the formation of various products.
The primary decomposition pathway for many organotin compounds involves the cleavage of the tin-carbon bond. In the case of this compound, this would result in the loss of one or both butyl groups. The mechanism can proceed through various routes, including homolytic cleavage to form radical species or through concerted pathways.
Another potential decomposition mechanism, particularly relevant for fluorinated organometallic compounds, is β-hydride elimination. However, for a simple n-butyl group, this is less likely than for more complex alkyl chains. A more probable pathway for organotin fluorides, as suggested by studies on related compounds, is a β-fluorine elimination, although this is more relevant in the context of their formation from fluorinated precursors. cdnsciencepub.com
Hydrolytic Stability:
This compound is susceptible to hydrolysis. The tin-fluorine bond can react with water to form dibutyltin oxide and hydrofluoric acid. This reaction is characteristic of many organotin halides and is a significant consideration for the storage and handling of the compound. The initial step of hydrolysis likely involves the coordination of a water molecule to the tin center, followed by the elimination of hydrogen fluoride. The resulting hydroxystannane can then condense to form the corresponding oxide.
Photochemical Stability:
Exposure to ultraviolet (UV) radiation can also induce the decomposition of organotin compounds. The energy from the photons can be sufficient to cause homolytic cleavage of the tin-carbon bonds, leading to the formation of butyl radicals and organotin radical species. These reactive intermediates can then undergo a variety of secondary reactions, leading to a complex mixture of degradation products.
Oxidative Stability:
The reactivity of this compound with atmospheric oxygen is another important aspect of its stability. Like many organometallic compounds, it can undergo oxidation, particularly at elevated temperatures. This process can lead to the formation of tin oxides and oxidized organic fragments.
Research Findings on the Stability of Related Organotin Compounds:
To further understand the potential decomposition pathways of this compound, it is useful to consider research on analogous organotin compounds. The following table summarizes general stability observations for different classes of organotin compounds, which can be extrapolated to infer the behavior of this compound.
| Compound Class | Thermal Decomposition Temperature | Primary Decomposition Products | Notes |
| Dialkyltin Dichlorides | 200-300°C | Alkyl chlorides, tin(II) chloride | Decomposition temperature varies with the alkyl group. |
| Trialkyltin Hydrides | > 150°C | Tetraalkyltin, tin metal, hydrogen gas | Disproportionation is a common pathway. |
| Tetraalkyltins | > 200°C | Alkanes, alkenes, metallic tin | Stability decreases with increasing chain length of the alkyl group. |
| Dialkyltin Oxides | High, > 400°C | Tin oxides, various organic fragments | Generally more thermally stable than the corresponding halides. |
This table presents generalized data for classes of organotin compounds to provide context for the expected stability of this compound. Specific values can vary significantly based on the specific alkyl groups and experimental conditions.
Advanced Structural Elucidation of Dibutyldifluorostannane and Its Derivatives
Solid-State Structural Characterization
The solid-state architecture of organotin fluorides is often characterized by the formation of polymeric or aggregated structures through fluorine bridging. sci-hub.st The nature and extent of this aggregation can be influenced by the steric bulk of the organic substituents on the tin atom. sci-hub.st
X-ray Diffraction Studies of Dibutyldifluorostannane Complexes
In the solid state, diorganotin difluorides, including derivatives of this compound, often exhibit polymeric structures where tin atoms are linked by fluorine bridges. sci-hub.st For instance, the fluorination of certain organotin precursors can lead to the formation of dimeric or polymeric chains. sci-hub.st The coordination number of the tin atom in these structures is often expanded beyond four, typically to five or six, due to these intermolecular interactions. sci-hub.st
A study on a related N,C,N-chelated diorganotin difluoride, LCN2SnF2, where LCN represents {2-[(CH3)2NCH2]C6H4}, revealed a monomeric structure with a six-coordinate tin center. sci-hub.stresearchgate.net This prevention of aggregation is attributed to the bulky chelating ligands. sci-hub.st The key bond lengths in this monomeric complex were determined to be Sn1–F1 = 1.981(1) Å and Sn1–F2 = 1.991(1) Å. sci-hub.st
In contrast, other diorganotin fluorides, such as [LCNnBuSnF2]n, form polymeric structures. sci-hub.st One polymorph of this compound displays a zig-zag chain, while another exhibits an almost linear polymeric structure with six-coordinate tin atoms connected by single fluorine bridges. sci-hub.st The Sn-F bond lengths in these polymeric structures vary, distinguishing between terminal and bridging fluorine atoms. sci-hub.st
| Compound | Sn-F Bond Length (Å) | Sn-N Bond Length (Å) | Coordination Geometry | Structural Motif |
| LCN2SnF2 | 1.981(1), 1.991(1) | 2.496(2), 2.597(1) | Six-coordinate | Monomeric |
| [LCNnBuSnF2]n | Varies (terminal vs. bridging) | - | Six-coordinate | Polymeric (zig-zag or linear chain) |
| [LCNnBuSnF(μ-F)2SnLCNnBuF] | - | 2.434(14), 2.465(15) | - | Dimeric |
Table 1: Selected Crystallographic Data for Diorganotin Difluoride Derivatives. sci-hub.st
Advanced Crystallographic Techniques in Organotin Fluoride (B91410) Analysis
Modern crystallography encompasses more than just the determination of static structures. nih.gov Techniques such as powder X-ray diffraction are instrumental for routine identification and for determining the unit cell dimensions of polycrystalline materials. opengeology.org For organotin fluorides, which can be difficult to obtain as single crystals suitable for diffraction, powder diffraction is an invaluable tool. sci-hub.st
Furthermore, the study of structural evolution through homologous series can aid in the prediction of new solid-state compounds and their structures. northwestern.edu This approach, which relies on identifying repeating structural units, can be applied to organotin fluorides to understand and predict the formation of different polymeric or aggregated forms.
Solution-State Conformational Analysis
The structure of organotin compounds in solution can differ significantly from their solid-state arrangements. Intermolecular forces, such as the fluorine bridging observed in the solid state, may be disrupted upon dissolution, leading to different species being present in solution.
Small Angle Scattering Techniques (SAXS, SANS) in Structural Investigations
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for studying the size, shape, and conformation of molecules and nanoparticles in solution. nih.govbiosaxs.comepj-conferences.org These methods are particularly well-suited for investigating the aggregation behavior of organotin compounds like this compound in various solvents. curtin.edu.auresearchgate.net
SANS operates on a similar principle but uses neutrons instead of X-rays. epj-conferences.org A key advantage of SANS is the ability to use deuterated solvents to enhance contrast and highlight specific parts of a molecular assembly. researchgate.net SANS studies have been used to investigate the microstructure of organotin-containing gels and the formation of complexes in solution. researchgate.netnist.gov For example, SANS has been employed to study the aggregation of extractants in solutions containing organophosphorus compounds, a system with similarities to organotin complexes. researchgate.net
| Technique | Information Obtained | Typical Applications for Organotin Fluorides |
| SAXS | Particle size, shape, and distribution; low-resolution 3D models. biosaxs.com | Characterization of aggregation state in solution; determining the overall shape of monomeric or oligomeric species. nih.gov |
| SANS | Similar to SAXS, with the advantage of contrast variation using deuterated solvents. epj-conferences.orgresearchgate.net | Elucidating the structure of complexes in solution; studying the conformation of organic ligands around the tin center. curtin.edu.auacs.org |
Table 2: Application of Small-Angle Scattering Techniques to Organotin Fluorides.
Dynamic Light Scattering for Aggregation State Determination
Dynamic light scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. unchainedlabs.comanton-paar.com It works by measuring the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. anton-paar.com Larger particles move more slowly, causing slower fluctuations, while smaller particles move more quickly, leading to rapid fluctuations. unchainedlabs.com
DLS is an excellent tool for determining the aggregation state of this compound and its derivatives in solution. sygnaturediscovery.com By measuring the hydrodynamic radius of the species present, DLS can distinguish between monomers, dimers, and larger aggregates. diva-portal.org This technique is particularly useful for monitoring changes in aggregation as a function of concentration, solvent, or temperature. mdpi.com The presence of aggregates is often indicated by the appearance of peaks corresponding to larger particle sizes in the DLS data. anton-paar.comsygnaturediscovery.com
Microscopic Imaging for Morphological Characterization
Microscopic techniques provide direct visual information about the morphology and structure of materials at the micro- and nanoscale. frontiersin.orgeurofins.com For organotin compounds, these methods can complement the structural data obtained from diffraction and scattering techniques by providing a visual representation of the solid-state morphology.
Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to image the surface and internal structure of solid samples of this compound derivatives. frontiersin.org These methods can reveal information about crystal habit, particle size and shape, and the presence of different phases or domains within the material. Confocal microscopy, a form of fluorescence microscopy, can provide three-dimensional images of complex morphological structures, which could be applied to fluorescently-labeled organotin derivatives. nih.gov Advanced imaging techniques, such as X-ray microscopy, can also provide high-quality morphometric data. nih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. wikipedia.org It operates by scanning a focused beam of high-energy electrons over a specimen. carleton.edu The interaction between the electrons and the atoms in the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals provide detailed information about the sample's surface topography (texture), morphology, and composition. wikipedia.orgcarleton.edu
In the context of this compound, SEM would be invaluable for examining the external morphology of the compound in its solid state, such as in crystalline powder or thin-film forms. For instance, analyzing a synthesized powder of this compound under SEM could reveal key characteristics of its crystals, including their shape, size distribution, and degree of aggregation. The high depth of field of SEM imaging would provide a clear, three-dimensional-like appearance of the crystalline structures. ciqtekglobal.com
Research Findings: While specific SEM studies on this compound are not widely available in published literature, the analysis would hypothetically proceed by mounting a sample of the compound on a conductive stub and sputter-coating it with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charge buildup from the electron beam. The instrument's parameters, such as accelerating voltage and magnification, would be optimized to resolve the fine features of the material. Backscattered electron imaging could also be employed to detect variations in composition across the sample surface, which would be particularly useful for studying derivatives or formulations containing other elements. carleton.edu
Table 1: Illustrative SEM Analysis Parameters for this compound Powder This table presents hypothetical data for illustrative purposes to show the type of information that would be collected in an SEM analysis.
| Parameter | Value/Setting | Observation/Purpose |
| Instrument | Field Emission Scanning Electron Microscope (FE-SEM) | Provides high resolution imaging (<1 nm). nanoscience.com |
| Accelerating Voltage | 5 - 15 keV | Balances image resolution with minimizing potential beam damage to the organometallic sample. |
| Working Distance | 5 - 10 mm | Optimizes the collection of secondary electrons for high-resolution topographical imaging. |
| Detector | Everhart-Thornley (Secondary Electron) | Captures topographical details such as crystal facets, edges, and surface texture. wikipedia.org |
| Magnification | 1,000x - 100,000x | Allows for overview imaging of particle distribution and high-magnification analysis of individual crystal morphology. |
| Sample Preparation | Sputter-coating with Au/Pd | Enhances surface conductivity to prevent charging and improve image quality. |
| Hypothetical Finding | Agglomerated, sub-micron rhombic crystals | Suggests a specific crystalline habit for this compound under certain synthesis conditions. |
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of materials at the atomic scale. nanoscience.com In TEM, a broad beam of high-energy electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick). wikipedia.org The interaction of the electrons with the sample creates an image that provides information on morphology, size, and, through electron diffraction, crystallographic structure. atriainnovation.com
Scanning Transmission Electron Microscopy (STEM) is a related technique that combines the principles of TEM and SEM. measurlabs.comthermofisher.com In STEM, the electron beam is focused to a very fine spot (as small as 0.05 nm) and scanned across the sample in a raster pattern. wikipedia.org This scanning capability allows for the collection of various signals at each point, making it highly suitable for analytical techniques. wikipedia.org High-angle annular dark-field (HAADF-STEM) imaging, for example, produces images where the contrast is directly related to the atomic number (Z-contrast), allowing for the visualization of heavy atoms like tin within the molecular structure. jeol.com
For this compound and its derivatives, TEM and STEM would be employed to study the internal structure. This could involve dispersing nanoparticles of the compound on a TEM grid or preparing thin cross-sections of a bulk sample using techniques like cryo-ultramicrotomy. TEM could confirm the crystallinity of individual nanoparticles and provide selected area electron diffraction (SAED) patterns to determine lattice parameters. STEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS), could generate elemental maps, showing the spatial distribution of tin (Sn), fluorine (F), and carbon (C) within a single nanoparticle or at an interface. nanoscience.com
Research Findings: Specific TEM/STEM studies on this compound are not prominent in the literature. However, a hypothetical analysis could provide profound insights. For example, in a derivative where this compound is used as a stabilizer in a polymer matrix, STEM-EDS could map the distribution of tin atoms to determine if they are homogeneously dispersed or have segregated to form nanoclusters.
Table 2: Representative TEM/STEM Data for this compound Nanoparticles This table presents hypothetical data for illustrative purposes to demonstrate the potential findings from a TEM/STEM analysis.
| Analysis Mode | Parameter/Measurement | Hypothetical Result | Interpretation |
| TEM Imaging | Particle Size Distribution | 15 ± 5 nm | Confirms nanoscale dimensions of synthesized particles. |
| High-Resolution TEM (HRTEM) | Lattice Fringes | d-spacing = 0.45 nm | Indicates the crystalline nature of the nanoparticles and provides a basis for crystal structure identification. |
| SAED Pattern | Diffraction Rings/Spots | Corresponds to a specific crystal system (e.g., orthorhombic) | Determines the crystallographic phase of the material. |
| HAADF-STEM | Z-Contrast Imaging | Bright spots within a matrix | Bright spots correspond to high-Z tin atoms, revealing their location within the nanoparticle or a larger structure. jeol.com |
| STEM-EDS Mapping | Elemental Maps | Co-localization of Sn and F signals | Confirms the chemical integrity of this compound at the nanoscale. nanoscience.com |
Atom Probe Tomography for 3D Structure Reconstruction
Atom Probe Tomography (APT) is a unique analytical technique capable of providing three-dimensional (3D) compositional mapping with sub-nanometer spatial resolution. nih.gov APT combines a field ion microscope with a time-of-flight mass spectrometer to determine the identity and original position of individual atoms evaporated from a needle-shaped specimen. cameca.com This allows for the 3D reconstruction of a small volume of the material, atom by atom, with a sensitivity in the parts-per-million (ppm) range for all elements. mdpi.comnist.gov
The application of APT to an organometallic compound like this compound would represent a cutting-edge approach to its chemical and structural analysis. The primary challenge would be sample preparation, which involves fabricating a sharp, needle-shaped tip from the material using a Focused Ion Beam (FIB) instrument. acs.org Once prepared, the analysis could provide an unprecedented view of the atomic-scale distribution of elements. For instance, APT could verify the stoichiometry of the compound within a nanometer-scale volume and reveal the structure of interfaces between this compound and other materials in a composite. It could also identify and map trace-level impurities or dopants. nih.gov
Research Findings: The application of APT to complex organic or organometallic materials is a developing field, and specific data for this compound is not available. A hypothetical APT analysis could be used to investigate the atomic-scale mixing in a derivative or alloy. The resulting 3D reconstruction would visualize the individual atoms of tin, fluorine, carbon, and hydrogen, allowing for detailed analysis of clustering, segregation at grain boundaries, or ordering phenomena that are not observable by other techniques. nist.gov
Table 3: Illustrative Data from an APT Reconstruction of a this compound Derivative This table presents hypothetical data for illustrative purposes to show the unique capabilities of APT.
| Measurement | Hypothetical Finding | Significance |
| Reconstructed Volume | 80 x 80 x 200 nm³ | Represents the 3D volume of the material analyzed. |
| Detected Ions | Sn+, F+, C₂H₃+, C₄H₉+, etc. | Mass spectrometry data identifies the elemental and molecular fragment ions evaporated from the sample. cameca.com |
| Overall Composition | Sn: 10.5 at. %, F: 21.0 at. %, C: 42.0 at. %, H: 26.5 at. % | Provides precise compositional analysis of the analyzed volume to verify stoichiometry. |
| Proximity Histogram (Isoconcentration Surface) | F enrichment at a 2 nm diameter spherical cluster | Reveals nano-scale phase segregation or the formation of a fluorine-rich derivative phase. |
| 1D Concentration Profile | Sharp interface (<1 nm wide) between a tin-rich region and a polymer matrix | Characterizes the chemical abruptness of an interface, critical for understanding adhesion and electronic properties in composite materials. nist.gov |
Spectroscopic Characterization Techniques Applied to Dibutyldifluorostannane
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of a compound. These methods probe the quantized vibrational states of a molecule, providing a unique fingerprint based on its structure. dergipark.org.tr
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. retractionwatch.com The resulting spectrum provides valuable information about the functional groups present. retractionwatch.com For Dibutyldifluorostannane, specific IR absorption bands are expected for the carbon-hydrogen and tin-carbon bonds of the butyl groups, as well as the characteristic tin-fluorine bond vibrations.
Table 1: Expected Infrared Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (butyl) | Stretching | 2850 - 2960 |
| C-H (butyl) | Bending | ~1465 and ~1375 |
| Sn-C (butyl) | Stretching | 500 - 600 |
Note: This table is based on characteristic group frequencies and data from analogous compounds; specific experimental values for this compound may vary.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. dergipark.org.tr It is particularly useful for identifying vibrations that result in a change in molecular polarizability. dtic.mil For this compound, Raman spectroscopy would be effective in observing the symmetric Sn-C stretching vibrations and the Sn-F symmetric stretches, which are often weak or inactive in the IR spectrum.
Specific Raman spectral data for this compound is not prevalent in public databases. However, based on studies of similar compounds like dimethyltin (B1205294) difluoride, the Raman spectrum is expected to show strong bands corresponding to the symmetric Sn-C stretching vibrations. researchgate.net In the case of dimethyltin difluoride, a strong Raman band was assigned to the symmetric Sn-C stretch at 521 cm⁻¹. researchgate.net The Sn-F vibrations in this compound would also be Raman active. The analysis of Raman spectra can provide insights into the molecular symmetry and the nature of the tin-fluorine bonding, whether it is purely covalent or involves intermolecular coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, environment, and dynamics of atoms within a molecule.
Proton (¹H) NMR Analysis of this compound
¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In this compound, the butyl groups would give rise to a set of signals corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) protons. The chemical shifts, splitting patterns (multiplicity), and integrals of these signals would confirm the structure of the butyl chains attached to the tin atom.
Direct experimental ¹H NMR data for this compound is not available in the surveyed sources. However, for the closely related compound, dibutyltin (B87310) dichloride, the ¹H NMR spectrum shows characteristic signals for the butyl group protons. By analogy, for this compound, one would expect a triplet for the terminal methyl protons and multiplets for the three methylene groups, with the methylene group adjacent to the tin atom (α-CH₂) being the most deshielded and appearing furthest downfield.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂-Sn | ~1.3 - 1.7 | Multiplet | 4H |
| -CH₂-CH₂-Sn | ~1.6 - 1.9 | Multiplet | 4H |
| -CH₂-CH₃ | ~1.3 - 1.5 | Sextet | 4H |
Note: The chemical shifts are estimates based on data for similar dibutyltin compounds and general chemical shift principles. Coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes would result in satellite peaks.
Carbon (¹³C) NMR Structural Elucidation
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon skeleton. For this compound, four distinct signals are expected, corresponding to the four different carbon atoms of the n-butyl groups. The chemical shifts of these carbons are influenced by their proximity to the electronegative fluorine and the tin atom.
While specific ¹³C NMR data for this compound is not documented in the available literature, the spectrum can be predicted based on data from analogous dibutyltin compounds. The carbon atom directly bonded to the tin (Cα) would show a characteristic chemical shift and would exhibit coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cα (-CH₂-Sn) | 25 - 35 |
| Cβ (-CH₂-) | 26 - 28 |
| Cγ (-CH₂-) | 27 - 29 |
Note: These are estimated chemical shift ranges. The actual values would be influenced by the solvent and experimental conditions. One-bond and two-bond coupling constants (¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹³C)) would provide further structural information.
Tin (¹¹⁹Sn) NMR for Coordination Environment and Hybridization States
¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic environment and coordination number of the tin atom. faccts.de The chemical shift (δ) of ¹¹⁹Sn is particularly informative; an increase in the coordination number at the tin center typically results in a significant upfield shift (to more negative ppm values). rsc.org This makes ¹¹⁹Sn NMR an excellent tool for studying the hybridization state and geometry of organotin compounds.
Although a specific ¹¹⁹Sn NMR spectrum for this compound was not found, the chemical shift would be expected to fall within the range typical for tetravalent organotin dihalides. For diorganotin dihalides (R₂SnX₂), the chemical shifts are known to be sensitive to the nature of both the alkyl (R) and halide (X) substituents. The strong electronegativity of fluorine would lead to a deshielded tin nucleus compared to other dihalides like dibutyltin dichloride. In solution, the coordination number could be greater than four if the compound forms aggregates or coordinates with solvent molecules, which would be reflected in a significant upfield shift in the ¹¹⁹Sn NMR spectrum. The presence of tin-fluorine coupling (¹J(¹¹⁹Sn-¹⁹F)) would also be a key feature of the spectrum, providing direct evidence of the Sn-F bond.
Fluorine (19F) NMR for Fluorine Environment Analysis
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a particularly powerful tool for studying organofluorine compounds like this compound due to the 100% natural abundance and high sensitivity of the 19F nucleus. wikipedia.orgnumberanalytics.com The chemical shift in 19F NMR is highly sensitive to the electronic environment of the fluorine atom, providing valuable information about its bonding and the presence of other nearby atoms. numberanalytics.com
For this compound, the 19F NMR spectrum is expected to show a characteristic signal corresponding to the fluorine atoms directly bonded to the tin center. The chemical shift of this signal is influenced by the electronegativity of the tin atom and the nature of the butyl groups. numberanalytics.com The typical chemical shift range for organofluorine compounds is broad, spanning from approximately -50 ppm to -220 ppm relative to a CFCl3 standard. wikipedia.org The specific chemical shift for this compound provides a fingerprint for its identification. nih.gov
Furthermore, spin-spin coupling between the 19F nuclei and the magnetic isotopes of tin (117Sn and 119Sn) can provide additional structural information. This coupling would result in the splitting of the main 19F signal into satellite peaks. The magnitude of the tin-fluorine coupling constant (JSn-F) is related to the s-character of the tin-fluorine bond and the coordination number of the tin atom.
A typical analysis of a 19F NMR spectrum involves examining the chemical shifts, integration of the signals to determine the relative number of fluorine atoms in different environments, and the multiplicity of the signals, which reveals information about neighboring nuclei. huji.ac.il
Table 1: Representative 19F NMR Data for Organotin Fluorides
| Compound | Chemical Shift (ppm vs. CFCl3) | Coupling Constants (Hz) |
| This compound | Data not available in search results | Data not available in search results |
| Related Organotin Fluorides | Broad range observed. cdnsciencepub.com | JSn-F values are diagnostic of structure. |
Multidimensional NMR Approaches to this compound Structure
To gain a more comprehensive understanding of the molecular structure of this compound, multidimensional NMR techniques are employed. nih.gov These methods, such as COSY, HSQC, and HMBC, allow for the correlation of different nuclei within the molecule, providing a detailed connectivity map. youtube.com
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between the different protons in the butyl chains. This helps in assigning the signals of the methylene (-CH2-) and methyl (-CH3) groups within the butyl fragments. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the proton signals with the directly attached carbon atoms (13C). youtube.com This would definitively link the proton resonances of the butyl groups to their corresponding carbon signals in the 13C NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two or three bonds. youtube.com In the context of this compound, this would be crucial for establishing the connectivity between the butyl groups and the tin atom by observing correlations between the protons of the butyl chains and the carbon atoms, and potentially even the tin atom itself.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. wikipedia.org For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization methods. researchgate.netnih.gov
In a typical mass spectrum of an organotin compound, the molecular ion peak may be observed, although it can sometimes be of low abundance. researchgate.net The fragmentation of organotin compounds often involves the cleavage of the tin-carbon and tin-halogen bonds. researchgate.net For this compound, the fragmentation pattern would likely show the sequential loss of butyl radicals (•C4H9) and fluoride (B91410) ions (F-). The characteristic isotopic pattern of tin, with its multiple stable isotopes, provides a clear signature for tin-containing fragments in the mass spectrum. researchgate.net
Table 2: Predicted Fragmentation Pattern for this compound in Mass Spectrometry
| Ion | m/z (for most abundant isotopes) | Description |
| [Bu2SnF2]+• | 268 | Molecular Ion |
| [Bu2SnF]+ | 249 | Loss of a fluorine atom |
| [BuSnF2]+ | 211 | Loss of a butyl radical |
| [BuSnF]+• | 192 | Loss of a butyl radical and a fluorine atom |
| [SnF2]+• | 158 | Loss of two butyl radicals |
| [SnF]+ | 139 | Loss of two butyl radicals and a fluorine atom |
Note: This table is predictive and based on general fragmentation patterns of organotin halides. researchgate.netanalchemres.orglibretexts.org The exact m/z values will depend on the specific isotopes of tin, carbon, and fluorine present.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of electromagnetic radiation.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within the molecule. uobabylon.edu.iq For this compound, the absorption bands in the UV-Vis spectrum would be associated with electronic transitions involving the tin-carbon and tin-fluorine bonds, as well as possible transitions within the butyl groups. The position and intensity of these absorption bands can be influenced by the solvent polarity. uobabylon.edu.iq
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. sigray.comansto.gov.au XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). sigray.comunimi.it
For this compound, XAS at the tin K-edge or L-edge can be used to probe the electronic state and local environment of the tin atom. nih.gov
XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the tin atom. sigray.comunimi.it The energy of the absorption edge and the features of the pre-edge and edge regions can provide information about the formal oxidation state of tin (IV) and the symmetry of its coordination sphere. nih.gov
EXAFS: The EXAFS region contains information about the number, type, and distance of the atoms surrounding the tin atom. sigray.comresearchgate.net Analysis of the EXAFS oscillations can yield precise measurements of the Sn-C and Sn-F bond lengths and the coordination number of the tin center. rjpbcs.com
XAS is particularly valuable for studying the structure of organotin compounds in various states, including solid and solution, and can provide insights into their interactions with other molecules. diamond.ac.uk
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Mössbauer Spectroscopy for Tin Oxidation States and Local Environments
119Sn Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of tin atoms. libretexts.org It provides valuable information about the oxidation state, coordination number, and local symmetry of the tin center in solid-state samples. demokritos.grresearchgate.net The key parameters obtained from a 119Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). oup.com
Isomer Shift (δ): The isomer shift is related to the s-electron density at the tin nucleus. Its value is characteristic of the oxidation state of tin. For organotin(IV) compounds like this compound, the isomer shift falls within a well-defined range. oup.com
Quadrupole Splitting (ΔEQ): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the tin nucleus with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from a perfectly symmetrical environment around the tin atom. The magnitude of the quadrupole splitting provides information about the geometry of the ligands around the tin center. For instance, a five-coordinate trigonal bipyramidal geometry would exhibit a different quadrupole splitting than a six-coordinate octahedral geometry. ijcce.ac.ir
The ratio of quadrupole splitting to the isomer shift (ρ = ΔEQ/δ) can be used to infer the coordination number of the tin atom, with a value greater than 2.1 often suggesting a coordination number higher than four. ijcce.ac.ir
Table 3: Typical 119Sn Mössbauer Parameters for Organotin(IV) Compounds
| Parameter | Typical Value Range for Organotin(IV) | Information Provided |
| Isomer Shift (δ) (mm/s) | 1.20 - 1.60 | Oxidation state of tin |
| Quadrupole Splitting (ΔEQ) (mm/s) | 2.00 - 4.00 | Local symmetry and coordination geometry |
Note: These are general ranges for organotin(IV) compounds. Specific values for this compound would require experimental measurement.
Integration of Spectroscopic Data with Chemometric Methods for Comprehensive Analysis
The comprehensive analysis of this compound is significantly enhanced by integrating its spectroscopic data with chemometric methods. open.ac.uk This approach allows for the extraction of maximal information from complex datasets, which might not be apparent from a simple inspection of the spectra. open.ac.ukccrdigital-lab.it Chemometrics, a multidisciplinary field, utilizes multivariate statistics and mathematical modeling to analyze chemical data, providing deeper insights into the material's properties and behavior. felixinstruments.comresearchgate.net For a compound like this compound, where subtle spectral variations can indicate important differences in purity, structure, or stability, chemometric analysis is an invaluable tool.
The primary goals of applying chemometrics to the spectroscopic data of this compound include:
Pattern Recognition: Identifying underlying patterns in the spectral data to classify samples based on their origin, synthesis batch, or exposure to different environmental conditions. open.ac.uk
Quantitative Analysis: Developing robust calibration models to predict the concentration of this compound or its potential impurities in a mixture, even in the presence of overlapping spectral signals. felixinstruments.com
Data Reduction: Simplifying complex, high-dimensional spectroscopic data into a more manageable and interpretable form without significant loss of information. nanx.me
Two of the most powerful and commonly applied chemometric techniques in this context are Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS-R).
Principal Component Analysis (PCA) for Exploratory Data Analysis
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for exploring and visualizing complex datasets. ccrdigital-lab.itnih.gov When applied to a collection of spectra from different batches of this compound, PCA can effectively reduce the dimensionality of the data. spectrochempy.fr It achieves this by transforming the original variables (e.g., absorbance at each wavenumber in an IR spectrum or chemical shifts in an NMR spectrum) into a new set of uncorrelated variables called Principal Components (PCs). spectrochempy.fr The first few PCs capture the most significant variance in the data. spectrochempy.fr
By plotting the scores of the first two or three PCs, a visual representation of the data's structure can be obtained. youtube.com Samples with similar spectral characteristics will cluster together in the scores plot, while dissimilar samples will be separated. This can be particularly useful for:
Quality Control: Identifying outlier batches of this compound that deviate from the standard spectral profile.
Stability Studies: Tracking changes in the spectral fingerprint of this compound over time or under various stress conditions.
Process Monitoring: Ensuring consistency in the synthesis process by comparing the spectral data of different production runs.
Table 1: Illustrative Principal Component Analysis (PCA) of this compound FT-IR Spectra
This table demonstrates how PCA could be used to differentiate between various batches of this compound based on their FT-IR spectral data. The scores for the first two principal components (PC1 and PC2) are shown, which would typically be plotted to visualize clustering.
| Sample ID (Batch) | PC1 Score | PC2 Score | Comment |
|---|---|---|---|
| DBDFS-Batch-001 | -2.54 | 1.32 | Reference Batch |
| DBDFS-Batch-002 | -2.48 | 1.29 | Conforms to Reference |
| DBDFS-Batch-003 | 3.12 | -0.55 | Potential Impurity Detected |
| DBDFS-Batch-004 | -2.59 | 1.35 | Conforms to Reference |
| DBDFS-Batch-005 | 3.25 | -0.49 | Potential Impurity Detected |
This data is illustrative and intended to demonstrate the application of PCA.
Partial Least Squares Regression (PLS-R) for Quantitative Modeling
Partial Least Squares Regression (PLS-R) is a supervised chemometric method that combines features of PCA and multiple linear regression. It is particularly effective for building predictive models when there are many, highly correlated predictor variables, as is common in spectroscopic data. mdpi.com For the analysis of this compound, PLS-R can be used to create a model that correlates spectral data (the X-matrix) with a specific property of interest (the Y-variable), such as the concentration of an impurity or a performance parameter. nih.govsintef.com
The process involves building a calibration model using a set of samples with known properties and their corresponding spectra. This model can then be used to predict the same property in new, unknown samples from their spectra alone. The performance of a PLS-R model is typically evaluated by its accuracy in predicting the properties of a separate validation dataset. nih.gov
Applications of PLS-R for this compound could include:
Quantification of Impurities: Creating a model to predict the concentration of residual starting materials or degradation products from the FT-IR or Raman spectra.
In-line Process Monitoring: Implementing real-time analysis during the synthesis of this compound to ensure the reaction is proceeding as expected and to determine the optimal endpoint. sintef.com
Table 2: Example of a Partial Least Squares Regression (PLS-R) Model for Predicting Impurity Concentration in this compound using ¹⁹F NMR Data
This table illustrates a hypothetical PLS-R model for quantifying a specific impurity in this compound. The model's performance is assessed by comparing the actual known concentrations with the concentrations predicted from the ¹⁹F NMR spectra.
| Sample ID | Actual Impurity Conc. (%) | Predicted Impurity Conc. (%) | Prediction Error (%) |
|---|---|---|---|
| Validation-Sample-1 | 0.10 | 0.11 | 0.01 |
| Validation-Sample-2 | 0.25 | 0.24 | -0.01 |
| Validation-Sample-3 | 0.50 | 0.52 | 0.02 |
| Validation-Sample-4 | 0.75 | 0.73 | -0.02 |
| Validation-Sample-5 | 1.00 | 1.01 | 0.01 |
This data is illustrative and intended to demonstrate the application of PLS-R. The accuracy of a real-world model would depend on the quality of the calibration data.
Computational and Theoretical Studies of Dibutyldifluorostannane
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Dibutyldifluorostannane, these calculations would elucidate the distribution of electrons within the molecule, which governs its reactivity and physical properties.
Density Functional Theory (DFT) and its Variants (e.g., LC-DFT)
Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of many-body systems. Applying DFT to this compound would involve using various functionals to model the exchange-correlation energy. Long-range corrected DFT (LC-DFT) would be particularly useful for describing non-covalent interactions and potential charge-transfer excitations. A systematic study would involve optimizing the geometry of the molecule and calculating key electronic properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | - | eV |
| LUMO Energy | - | eV |
| HOMO-LUMO Gap | - | eV |
| Dipole Moment | - | Debye |
Computational Investigations of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for mapping out the intricate steps of a chemical reaction. For this compound, this would involve investigating its role in catalytic processes or its own transformation pathways.
Transition State Analysis of Catalytic Cycles
If this compound acts as a catalyst or is involved in a catalytic cycle, computational methods could be used to locate the transition states of each elementary step. The energy barriers associated with these transition states would determine the kinetics of the reaction. Techniques like the nudged elastic band (NEB) method or eigenvector-following algorithms would be employed to find these critical points on the potential energy surface.
Table 2: Hypothetical Transition State Analysis Data for a Reaction Involving this compound
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Step 1 | 0.0 | - | - | - |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. MD simulations of this compound, either in the gas phase or in a solvent, would reveal information about its conformational flexibility, interactions with other molecules, and transport properties.
Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data
Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and identifying unknown compounds.
For this compound, theoretical calculations of its NMR, IR, and Raman spectra would be highly beneficial. Time-dependent DFT (TD-DFT) could be used to predict its UV-Vis spectrum. By comparing the calculated spectra with experimental measurements, a more definitive assignment of spectral features can be achieved.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
|---|---|---|---|---|
| 1 | - | - | - | Sn-F stretch |
| 2 | - | - | - | C-H stretch |
Time-Dependent Density Functional Theory (TDDFT) for Excited States
While specific TDDFT studies focused solely on this compound are not prominent in the reviewed literature, the methodology is widely applied to organometallic compounds, including other organotins and metal halides. alfa-chemistry.comnih.gov For instance, TDDFT has been used to interpret the electronic spectra of organotin(IV) complexes and lead(II) complexes, providing assignments for the observed absorption bands. nih.gov These calculations typically involve determining the transition energies between the ground state and various excited states, along with their corresponding oscillator strengths, which dictate the intensity of absorption peaks.
The application of TDDFT to this compound would allow for the prediction of its UV-Vis absorption spectrum. Such a study could identify the nature of its electronic transitions, for example, whether they are localized on the ligands (n-butyl groups), the tin-fluorine bonds, or involve charge-transfer processes. This information is valuable for photochemistry applications and for understanding the electronic structure of the molecule. However, it is known that standard TDDFT functionals can have limitations, particularly in accurately describing long-range charge-transfer excitations and systems with strong electron correlation. fu-berlin.dedtic.mil
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds. Computational methods, primarily based on DFT, have become increasingly reliable for predicting NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). chemicalbook.com These predictions are vital for assigning experimental spectra, confirming structures, and studying conformational effects. americanchemicalsuppliers.com
For organotin compounds like this compound, multinuclear NMR is particularly informative, with key nuclei being ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn. fu-berlin.de
¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. Computational studies on various organotin compounds have established correlations between the calculated ¹¹⁹Sn chemical shift and the coordination environment, which can range from four-coordinate (tetrahedral) to higher coordination numbers in the presence of coordinating solvents or in the solid state. This makes predicted ¹¹⁹Sn shifts a powerful indicator of molecular structure in different phases.
¹⁹F NMR: The ¹⁹F chemical shift is very sensitive to the electronic environment. DFT-based methods have been successfully used to predict ¹⁹F NMR shifts in various fluorinated organic and organometallic molecules, aiding in the characterization of complex structures and reaction intermediates.
¹H and ¹³C NMR: Predictions for ¹H and ¹³C NMR are standard in computational chemistry and provide detailed information about the organic butyl ligands attached to the tin atom. libretexts.org
| Nucleus | Parameter | Typical Range for Organotin Compounds | Information Provided |
|---|---|---|---|
| ¹¹⁹Sn | Chemical Shift (δ) | -600 to +400 ppm | Coordination number, geometry, and oxidation state of the tin atom. fu-berlin.de |
| ¹⁹F | Chemical Shift (δ) | -200 to +200 ppm | Electronic environment of the fluorine atom, nature of Sn-F bond. |
| ¹³C | Chemical Shift (δ) | 0 to 220 ppm | Structure of the butyl chains, presence of different carbon environments. libretexts.org |
| ¹H | Chemical Shift (δ) | 0 to 12 ppm | Structure and conformation of the butyl chains. |
| J(¹¹⁹Sn-¹⁹F) | Coupling Constant | 130 to 2000 Hz | Through-bond connectivity and geometry. fu-berlin.de |
| J(¹¹⁹Sn-¹³C) | Coupling Constant | ~300 to 1500 Hz | Information on the Sn-C bond and hybridization. fu-berlin.de |
Machine Learning Applications in Organotin Fluoride (B91410) Research
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry and materials science for accelerating discovery and predicting molecular properties. The application of ML to organotin compounds, including organotin fluorides, builds upon the foundations of earlier Quantitative Structure-Property Relationship (QSPR) studies. These approaches aim to develop predictive models that correlate molecular structures with their physical, chemical, or biological properties.
For organotin fluorides, ML models can be trained on datasets generated from experimental measurements or, more commonly, from high-throughput DFT calculations. These models can then rapidly predict properties for new, unstudied compounds, bypassing the need for expensive and time-consuming laboratory experiments or quantum chemical calculations for every molecule.
Key applications in organotin research include:
Property Prediction: ML models, such as graph neural networks (GNNs) or random forests, can be trained to predict a wide range of properties. americanchemicalsuppliers.com This includes electronic properties (band gap, dielectric constant), spectroscopic data (NMR shifts), and biological activity. americanchemicalsuppliers.com For example, research has been conducted on designing organotin polyesters with high dielectric constants and large band gaps, using DFT calculations to generate data for training ML models.
Materials Discovery: By screening large virtual libraries of potential organotin fluoride derivatives, ML models can identify candidate molecules with desired properties for specific applications, such as improved PVC stabilizers or materials for electronic devices.
Toxicity and Environmental Impact Assessment: ML can be used to predict the toxicity of organotin compounds, a crucial aspect given their biocidal activity. By identifying key structural features that contribute to toxicity, new compounds can be designed with reduced environmental risk.
The general workflow for applying machine learning to organotin fluoride research is outlined in the table below.
| Step | Description | Example Tools and Methods |
|---|---|---|
| 1. Data Generation | Create a dataset of organotin fluoride structures and their corresponding properties. This data can be from experiments or, more frequently, from DFT calculations. | DFT for properties like band gap, dipole moment; Experimental databases. |
| 2. Feature Engineering | Convert molecular structures into numerical representations (features or descriptors) that the ML model can understand. | Molecular fingerprints (e.g., ECFP4), graph-based representations, quantum chemical descriptors. |
| 3. Model Training | Select an appropriate ML algorithm and train it on the generated dataset to learn the relationship between the molecular features and the target properties. | Graph Neural Networks (GNNs), Random Forest, Support Vector Machines (SVMs). |
| 4. Model Validation | Evaluate the model's predictive performance on a separate test set of data that was not used during training. | Metrics like Mean Absolute Error (MAE), Root Mean Square Error (RMSE), R-squared. |
| 5. Prediction and Application | Use the validated model to predict properties for new, hypothetical organotin fluoride compounds or to screen large chemical spaces for materials discovery. | High-throughput virtual screening, rational design of new molecules. |
Advanced Applications of Dibutyldifluorostannane in Chemical Synthesis and Materials Science
Catalytic Roles of Dibutyldifluorostannane
The catalytic prowess of this compound is evident in various domains, from facilitating reactions in a uniform solution to participating in complex, multi-component catalytic systems.
Homogeneous Catalysis Mediated by this compound Species
In homogeneous catalysis, the catalyst and reactants exist in a single phase, typically a liquid solution. researchgate.net Organotin compounds, including dibutyltin (B87310) derivatives, are well-established homogeneous catalysts for numerous organic reactions, such as esterification and transesterification, and in polymer chemistry. researchgate.netgoogle.comrsc.org The catalytic activity of species like this compound is attributed to the Lewis acidity of the tin atom, which allows it to coordinate with and activate substrates containing electron-donating groups like oxygen or nitrogen. rsc.org This activation facilitates nucleophilic attack, which is the cornerstone of many synthetic transformations. While many industrial processes use organotin compounds like dibutyltin dilaurate, the fundamental principles of activation via the tin center are broadly applicable across the class, including for this compound. rsc.org
Heterogeneous Catalysis: this compound in Supported Catalyst Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, primarily the ease of separating the catalyst from the reaction mixture for recovery and reuse. scielo.br A common strategy is to immobilize a homogeneous catalyst onto an insoluble solid support. scielo.brfigshare.com Research has demonstrated the feasibility of anchoring various organotin compounds onto inorganic supports like silica (B1680970) and mesoporous carbon. scielo.brresearchgate.netunl.pt This is often achieved by reacting the organotin precursor with functional groups on the support's surface. For instance, organotin chlorides or methoxides can react with surface hydroxyl (-OH) or thiol (-SH) groups to form covalent O-Sn or S-Sn bonds, effectively tethering the catalytic tin center to the solid matrix. scielo.br Although specific studies on immobilizing this compound are not widely documented, its reactivity suggests it could be anchored to silica supports through the reaction of its tin-fluorine bonds with surface silanol (B1196071) groups (Si-OH), releasing hydrogen fluoride (B91410) and forming a stable Si-O-Sn linkage. This would generate a robust, recyclable solid catalyst.
Below is a table of representative supported organotin catalysts described in the literature, illustrating the general approach.
| Organotin Precursor | Support Material | Immobilization Method | Application |
| n-Bu₂Sn(OMe)₂ | Silica (SiO₂) | Reaction with surface hydroxyls | Transesterification |
| n-Bu₃Sn(OMe) | Thiol-functionalized Silica | Reaction with surface thiols | Transesterification |
| Organotin Complex | Activated Carbon (AC) | Adsorption/Reaction | Cyanosilylation |
| Organotin Complex | Carbon Nanotubes (CNTs) | Adsorption/Reaction | Cyanosilylation |
This table showcases examples of related supported organotin catalysts to illustrate the principles of heterogeneous system design. scielo.brunl.pt
Applications in Organic Transformations (e.g., specific reductions, coupling reactions)
This compound has been identified as a key component in specific, highly selective organic reactions. A notable application is in the selective 1,2-reduction of α,β-unsaturated ketones. A combination of this compound and a hydride source, such as dibutyltin hydride, in the presence of hexamethylphosphoric triamide, effectively reduces the carbonyl group (C=O) while leaving the carbon-carbon double bond (C=C) intact. This level of chemoselectivity is crucial in complex molecule synthesis, where protecting other functional groups would otherwise be necessary. While transition-metal-catalyzed coupling reactions are a major area of synthesis, the documented role for this compound is more prominent in specialized reductions. rsc.orgrsc.org
The table below details this specific application.
| Substrate Class | Reagent System | Transformation | Product Class |
| α,β-Unsaturated Ketones | This compound, Dibutyltin hydride, HMPA | Selective 1,2-reduction of the carbonyl group | Allylic Alcohols |
HMPA: Hexamethylphosphoric triamide
Catalysis in Polymeric Nanoreactors
Polymeric nanoreactors are advanced catalytic systems where catalytic sites are incorporated into polymer compartments, such as micelles, nanogels, or cross-linked nanoparticles. researchgate.netmdpi.com These structures can create unique microenvironments that enhance catalytic activity or control selectivity, mimicking the pockets of enzymes. Research has shown that organotin compounds can be successfully integrated into such systems. For example, organotin-containing shell-cross-linked "knedel" (SCK) structures have been synthesized and applied in catalysis. mdpi.com Another approach involves encapsulating liquid organotin compounds within polymeric nanoparticles, which can then serve as templates for forming metal oxide coatings or act as confined reaction vessels. acs.org this compound, as a soluble organotin compound, could be encapsulated within the hydrophobic core of amphiphilic block copolymer micelles or incorporated into a cross-linked polymer matrix during its synthesis. mdpi.comacs.org Inside such a nanoreactor, it could catalyze reactions on substrates that partition into the polymer phase from a surrounding medium (e.g., water), offering a route to "catalysis on demand" in aqueous systems. acsgcipr.org
This compound within Metal-Organic Frameworks (MOFs) for Catalytic Functions
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. chinesechemsoc.orgnih.gov Their high surface area and tunable pore environments make them promising platforms for heterogeneous catalysis. mdpi.com The incorporation of organotin species into MOF structures is an emerging area of research. chinesechemsoc.org Studies have successfully demonstrated the synthesis of novel, water-stable MOFs using organotin moieties as the metallic building blocks. chinesechemsoc.org In these structures, the organotin unit acts as the node, connecting multiple organic linkers to build the porous framework. Another strategy involves anchoring organotin complexes onto the functional groups of pre-existing MOFs, such as the amine groups in UiO-66-NH₂. researchgate.net
If this compound were used as a building block or post-synthetically anchored within a MOF, the tin center would be positioned as a highly accessible, periodically distributed Lewis acidic site. mdpi.com This configuration could facilitate catalytic reactions, such as esterifications or aldol (B89426) additions, on substrates that can diffuse into the MOF's pores. The defined structure of the MOF could also impart shape and size selectivity to the catalytic process, favoring the formation of specific products. chinesechemsoc.org
Applications in Polymer Chemistry
Organotin compounds are extensively used in polymer chemistry, most notably as catalysts for the synthesis of major industrial polymers like polyurethanes and polyesters. researchgate.netrsc.orggoogle.com Dibutyltin derivatives, in particular, are highly effective for catalyzing the polycondensation reactions that form these materials. mdpi.commdpi.com
In polyurethane synthesis, the catalyst facilitates the reaction between a polyol and a diisocyanate. ua.esgoogle.com In polyester (B1180765) synthesis, it promotes the esterification or transesterification between a diol and a dicarboxylic acid or its ester. mdpi.comresearchgate.net The catalytic mechanism generally involves the Lewis acidic tin center of the organotin compound coordinating to the oxygen atom of the carbonyl group in the isocyanate or ester. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol or diol, thereby accelerating the polymer chain growth. rsc.org
While dibutyltin dilaurate is a common industrial choice, other dibutyltin compounds, including halides, are also active. This compound can be expected to function similarly, leveraging its Lewis acidic tin center to catalyze these crucial polymerization reactions.
The following table summarizes the role of organotin catalysts in the production of key polymers.
| Polymer Type | Monomer 1 | Monomer 2 | Catalyst Function |
| Polyurethane (PU) | Polyol | Diisocyanate | Catalyzes addition reaction |
| Polyester (PET, etc.) | Diol | Dicarboxylic Acid / Diester | Catalyzes esterification / transesterification |
This compound as a Polymerization Initiator System
Polymerization initiators are crucial components that trigger the formation of polymer chains from monomers. This compound has been explored for its potential to initiate different types of polymerization reactions.
Anionic polymerization is a type of chain-growth polymerization that involves a highly reactive anionic initiator to react with a monomer, creating a propagating chain with a carbanionic active center. princeton.edu This method is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization because the reactive chain ends remain active until intentionally terminated. kglmeridian.com While organolithium compounds are common initiators for anionic polymerization, the specific role and efficacy of this compound in initiating anionic polymerization are not extensively detailed in the provided search results. princeton.eduresearchgate.net However, organotin compounds, in general, are known to participate in various polymerization reactions. mdpi.comlupinepublishers.com
Free radical polymerization is a widely used method for producing a variety of polymers. libretexts.org It involves three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iqyoutube.com The process is initiated by free radicals, which can be generated from the decomposition of an initiator molecule, often triggered by heat or light. youtube.comdocbrown.info These radicals then react with monomer units to propagate the polymer chain. docbrown.infoyoutube.com
While the direct use of this compound as a primary initiator in free radical polymerization is not explicitly detailed, organotin compounds have been utilized in the synthesis of organotin-containing copolymers through free radical copolymerization. nih.gov For instance, dibutyltin-containing monomers have been copolymerized with monomers like styrene (B11656) and butyl acrylate (B77674) using free radical methods. nih.gov The termination of growing polymer chains in free radical polymerization can occur through two primary mechanisms: combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. libretexts.orgyoutube.comwikipedia.org
The initiation mechanism in polymerization is critical as it determines the nature of the active species that will propagate the chain. In free radical polymerization, the initiator decomposes to form free radicals. uomustansiriyah.edu.iq The efficiency of this process can be influenced by factors such as temperature and the presence of accelerators. uomustansiriyah.edu.iq
In cationic polymerization, initiation often involves a Lewis acid and a co-initiator. For example, the polymerization of isobutylene (B52900) can be catalyzed by a system involving an ethylaluminum dihalide and an ether. rsc.org The mechanism involves the formation of a carbocationic species that then propagates the polymerization. libretexts.orgrsc.org
The control over polymerization is essential for tailoring the properties of the final polymer. "Living" polymerizations, such as anionic polymerization, offer a high degree of control over molecular weight and architecture. kglmeridian.comresearchgate.net In free radical polymerization, techniques like reversible addition-fragmentation chain-transfer (RAFT) have been developed to achieve better control over the polymerization process. nih.gov
Table 1: Comparison of Polymerization Types
| Feature | Anionic Polymerization | Free Radical Polymerization | Cationic Polymerization |
| Initiator | Nucleophilic, e.g., organolithium compounds | Free radical source, e.g., peroxides, azo compounds | Electrophilic, e.g., Lewis acids with a co-catalyst |
| Active Center | Anion | Free radical | Cation |
| Termination | Often absent ("living") unless quenched | Combination, disproportionation, chain transfer | Combination with a nucleophile, proton loss |
| Control | High degree of control over molecular weight and architecture | Less control, though techniques like RAFT improve it | Can be controlled under specific conditions |
Involvement in Free Radical Polymerization
This compound in Polymerization-Induced Self-Assembly (PISA)
Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile technique for the one-pot synthesis of block copolymer nanoparticles with various morphologies, such as spheres, worms, or vesicles. nih.govrsc.orgrsc.orgmdpi.com The process typically involves the polymerization of a solvophobic block from a solvophilic macro-RAFT agent or macroinitiator. mdpi.com As the solvophobic block grows, it becomes insoluble in the reaction medium, leading to in-situ self-assembly of the amphiphilic block copolymer.
PISA offers several advantages, including high solids content, straightforward formulation, and the ability to produce a wide range of nanoparticle morphologies by systematically varying parameters like the degree of polymerization of the core-forming block. rsc.orgmdpi.com The specific application and role of this compound in PISA formulations are not explicitly mentioned in the provided search results. However, the versatility of PISA allows for its implementation in various media, including non-polar solvents, and with different polymerization techniques, suggesting a potential for incorporating organometallic compounds. nih.govmdpi.com
Table 2: Key Aspects of Polymerization-Induced Self-Assembly (PISA)
| Aspect | Description |
| Principle | A solvophilic polymer chain is extended with a solvophobic block, leading to in-situ self-assembly as the growing block becomes insoluble. |
| Methodology | Typically a one-pot synthesis, offering high efficiency and scalability. rsc.org |
| Morphologies | Can produce various nanoparticle shapes, including spheres, worms, and vesicles, by tuning reaction parameters. nih.govmdpi.com |
| Techniques | Often implemented using controlled radical polymerization techniques like RAFT. nih.gov |
Synthesis of Organotin-Containing Polymers for Specialized Applications
Organotin compounds can be incorporated into polymers to impart specific functionalities. mdpi.comresearchgate.net One common method is the synthesis of organotin monomers that can then be polymerized or copolymerized. For example, organotin monomers with dibutyltin groups have been synthesized and subsequently copolymerized with conventional monomers like styrene and butyl acrylate via free radical polymerization. nih.gov
Another approach involves the interfacial polymerization of organotin dihalides with diols to create organotin polyethers. mdpi.com These reactions are often rapid and can produce a wide variety of polymeric products. mdpi.com The resulting organotin-containing polymers can exhibit a range of interesting properties and have been investigated for various applications. mdpi.comlupinepublishers.comresearchgate.net
Contributions to Functional Materials Research
Functional materials are designed to possess specific properties that allow them to perform particular functions, often in response to external stimuli. dartmouth.eduuibk.ac.atfunctmaterials.org.ua Research in this area is highly interdisciplinary, combining principles from chemistry, physics, and engineering to develop materials for applications in electronics, energy, and biomedicine. dartmouth.edufzu.czfapesp.br
Organotin compounds, including derivatives of this compound, contribute to the field of functional materials. researchgate.net For instance, organotin compounds have been historically used as stabilizers for polymers like PVC, preventing their degradation. lupinepublishers.com The incorporation of organotin moieties into polymer backbones can also lead to materials with unique optical, electronic, or biological properties. mdpi.commdpi.com The development of functional materials often involves synthesizing materials with controlled composition, structure, and morphology to achieve desired properties. fapesp.br
Coordination Chemistry of Dibutyldifluorostannane
Synthesis of Dibutyldifluorostannane Coordination Complexes
Ligand Design Strategies for Specific Coordination Environments
In the absence of specific examples for this compound, ligand design strategies would be guided by established principles in organotin chemistry. The choice of ligand would be crucial in determining the coordination number and geometry around the tin atom. wikipedia.org
Hard and Soft Lewis Bases: The tin(IV) center in this compound is a hard Lewis acid. Therefore, it would be expected to form more stable complexes with hard Lewis bases, such as ligands containing oxygen and nitrogen donor atoms. lupinepublishers.com
Chelating and Bridging Ligands: Bidentate and polydentate ligands could be employed to form chelate rings, enhancing the stability of the resulting complexes. Bridging ligands could lead to the formation of polynuclear or polymeric structures.
Steric Effects: The bulky butyl groups on the tin atom would influence the coordination sphere, potentially favoring lower coordination numbers or specific stereochemistries to minimize steric hindrance. rjpbcs.com
Reaction Conditions and Synthetic Approaches
General synthetic approaches for organotin(IV) halide adducts typically involve direct reaction of the organotin halide with the ligand in an appropriate solvent. wikipedia.org For this compound, reaction conditions would likely involve:
Solvent Selection: A non-coordinating or weakly coordinating solvent would be preferable to avoid competition with the intended ligand.
Stoichiometry Control: The molar ratio of this compound to the ligand would be a key parameter to control the stoichiometry of the resulting complex.
Temperature: Reaction temperatures could be varied to overcome activation barriers and promote complex formation.
Structural Diversity of this compound Coordination Compounds
The structural landscape of this compound coordination compounds is largely speculative due to a lack of crystallographic data. However, based on related diorganotin(IV) dihalides, a range of structural motifs could be anticipated. Dimethyltin (B1205294) difluoride, for instance, is known to adopt a polymeric structure with bridging fluoride (B91410) atoms. wikipedia.org
It is plausible that this compound itself exists as a coordination polymer in the solid state, with fluorine bridges leading to a higher coordination number for the tin atom than the simple tetrahedral geometry would suggest. Upon reaction with donor ligands, these bridges would likely be cleaved to form monomeric or discrete polynuclear complexes.
Table 1: Plausible Coordination Geometries for this compound Complexes
| Coordination Number | Geometry | Example Ligand Type |
| 4 | Tetrahedral | (in the absence of strong coordination) |
| 5 | Trigonal bipyramidal | Monodentate Lewis bases (e.g., pyridine) |
| 6 | Octahedral | Bidentate chelating ligands (e.g., bipyridine) |
This table is illustrative and based on general principles of coordination chemistry, not on experimentally determined structures of this compound complexes.
Bonding Analysis in this compound Adducts and Complexes
A detailed bonding analysis of this compound adducts would require quantum chemical calculations, which have not been specifically reported for this compound. In general, the bonding in organotin(IV) halides involves polar covalent Sn-C and Sn-F bonds. researchgate.netfakirchandcollege.org
Upon formation of coordination complexes, the primary interaction would be a dative covalent bond between the ligand's donor atom and the tin center. This interaction would lead to a redistribution of electron density around the tin atom and a change in the hybridization and geometry. The strength of the Sn-F bonds might also be influenced by the coordination of an external ligand.
Reactivity and Transformations of this compound Coordination Species
The reactivity of this compound coordination complexes is another area that remains to be explored. Based on the general reactivity of organotin compounds, potential transformations could include: gelest.com
Ligand Substitution Reactions: Coordinated ligands could be replaced by other, stronger Lewis bases.
Redistribution Reactions: Under certain conditions, redistribution of the butyl and fluoro substituents with other tin centers could occur. wikipedia.org
Hydrolysis: The Sn-F bonds are susceptible to hydrolysis, which would lead to the formation of organotin hydroxides or oxides. wikipedia.orgfakirchandcollege.org
One of the few mentions of the reactivity of this compound is its use in combination with dibutyltin (B87310) hydride for the selective 1,2-reduction of α,β-unsaturated ketones in the presence of hexamethylphosphoric triamide. thieme-connect.de This suggests that the coordination of HMPA to the tin center plays a role in modulating its reactivity.
Applications of this compound Coordination Compounds in Catalysis and Materials Science
Given the lack of synthesized and characterized coordination compounds of this compound, there are no established applications for these specific complexes. However, the broader class of organotin compounds has found applications in various fields.
Catalysis: Organotin compounds are used as catalysts in processes such as esterification, transesterification, and the formation of polyurethanes. lupinepublishers.comrjpbcs.com The Lewis acidity of the tin center is key to their catalytic activity.
Materials Science: Organotin compounds are utilized as stabilizers for PVC and as precursors for tin oxide coatings. wikipedia.orglupinepublishers.com
It is conceivable that novel this compound coordination complexes, once synthesized and characterized, could exhibit interesting catalytic or material properties. The presence of both butyl and fluoro groups offers a unique combination of steric and electronic features that could be tuned for specific applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing dibutyldifluorostannane, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves transmetallation reactions between tin precursors and fluorinating agents under inert conditions. To ensure reproducibility, document precise stoichiometry, reaction temperature, solvent purity, and inert gas flow rates. Use nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify intermediates and final product identity. Follow guidelines for experimental rigor, such as repeating reactions ≥3 times and reporting deviations in yield or purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Prioritize multi-modal characterization:
- Structural analysis : Single-crystal X-ray diffraction (SCXRD) for definitive bond-length/angle data.
- Spectroscopy : NMR to confirm tin coordination environment, complemented by Raman spectroscopy for Sn-F vibrational modes.
- Purity assessment : Gas chromatography-mass spectrometry (GC-MS) for volatile byproducts. Cross-reference data with established databases (e.g., NIST Chemistry WebBook) to validate spectral assignments .
Q. How should researchers design preliminary experiments to assess this compound’s reactivity?
- Methodological Answer : Start with controlled small-scale reactions (e.g., 0.1–1 mmol) using varying electrophiles/nucleophiles. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ NMR. Include control experiments (e.g., reagent-only blanks) to distinguish background reactions. Report all conditions (solvent, temperature, catalyst) to enable cross-study comparisons .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., conflicting NMR shifts) be resolved in this compound studies?
- Methodological Answer : Contradictions may arise from solvent effects, concentration-dependent aggregation, or impurities. Address this by:
- Repeating experiments under identical conditions.
- Using computational chemistry (e.g., density functional theory (DFT)) to model solvent interactions and predict shifts.
- Cross-validating with alternative techniques like X-ray absorption spectroscopy (XAS). Document all variables and consult peer-reviewed literature for analogous systems to contextualize discrepancies .
Q. What strategies are effective for integrating computational modeling with experimental studies of this compound’s reaction mechanisms?
- Methodological Answer : Combine kinetic experiments (e.g., variable-temperature NMR) with DFT calculations to map energy profiles. For example:
- Step 1 : Experimentally determine activation parameters (ΔH‡, ΔS‡) via Eyring plots.
- Step 2 : Use software like Gaussian or ORCA to optimize transition-state geometries and compute theoretical activation energies.
- Step 3 : Validate models by comparing computed vs. experimental isotopic effects (e.g., / kinetic studies). Publish raw computational input/output files as supplementary data for transparency .
Q. How can researchers ethically address unexpected hazards (e.g., toxicity or instability) during this compound experiments?
- Methodological Answer : Proactively review safety data for tin and fluoroorganic compounds. Implement risk assessments for each procedure, including:
- Engineering controls : Use fume hoods and explosion-proof equipment for air-sensitive reactions.
- Ethical reporting : Disclose all hazards in publications, even if they did not result in incidents. Follow institutional review protocols for chemical safety and data integrity, ensuring informed consent forms are filed for collaborative studies .
Key Recommendations for Researchers
- Literature Reviews : Prioritize recent (post-2015) studies to account for advancements in organotin chemistry, but include seminal pre-2015 papers for mechanistic context .
- Data Sharing : Deposit spectral data in open-access repositories (e.g., Zenodo) with unique DOIs to enhance reproducibility .
- Collaboration : Engage with computational chemists and crystallographers early to design interdisciplinary studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
